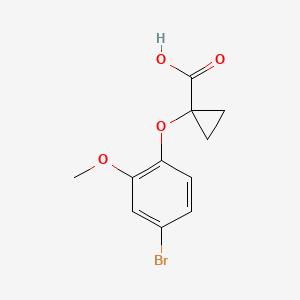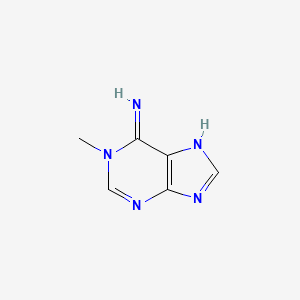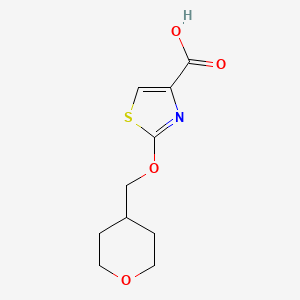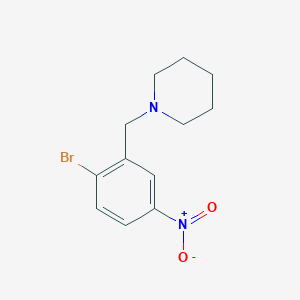![molecular formula C8H9ClN2O2 B1487054 2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one CAS No. 1417917-59-9](/img/structure/B1487054.png)
2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
Overview
Description
2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one (CMPD-1) is a heterocyclic compound that has been widely studied for its potential therapeutic and medicinal applications. CMPD-1 is a derivative of pyrano[4,3-D]pyrimidine and is composed of a five-membered ring with an oxygen atom as the heteroatom. CMPD-1 has been studied for its potential in various fields such as cancer therapy, neurodegenerative diseases, and inflammation.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated methods for obtaining derivatives of condensed thieno[2,3-d]-pyrimidines, highlighting the versatility of pyrano[4,3-d]pyrimidin-4(5H)-one in heterocyclic chemistry. These compounds are synthesized for further functionalization and potential pharmacological application (Mkrtchyan & Noravyan, 2006).
Antibacterial Activity
The compound has been used in the synthesis of new classes of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, demonstrating significant antibacterial activity. This application underscores the potential of such derivatives in developing new antibacterial agents, reinforcing the compound's importance in medicinal chemistry (Etemadi et al., 2016).
Synthesis of Fused Furo- and Thienopyridines
Further research has explored the synthesis of fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine, providing insight into the compound's role in generating complex heterocyclic systems. These systems have potential applications in various fields, including pharmaceuticals and materials science (Dabaeva et al., 2019).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to the structure of pyrano[4,3-d]pyrimidin-4(5H)-one, has been highlighted for its broad synthetic applications, particularly in the synthesis of bioavailable scaffolds using hybrid catalysts. This research emphasizes the importance of developing efficient synthetic routes for compounds with significant biological and pharmaceutical applications (Parmar et al., 2023).
Eco-Friendly Synthesis Approaches
Innovations in eco-friendly synthesis approaches have been reported, including the use of urea as an organo-catalyst for synthesizing diverse and functionalized pyrans. This approach exemplifies the shift towards sustainable chemistry practices in the synthesis of pyrano[4,3-d]pyrimidin-4(5H)-one derivatives, underscoring the compound's adaptability to green chemistry principles (Brahmachari & Banerjee, 2014).
properties
IUPAC Name |
2-(chloromethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-3-7-10-6-1-2-13-4-5(6)8(12)11-7/h1-4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZAUKYBUXOJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

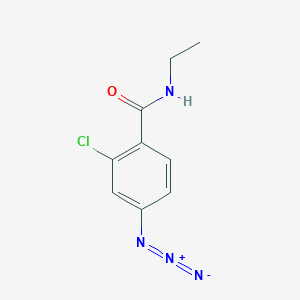
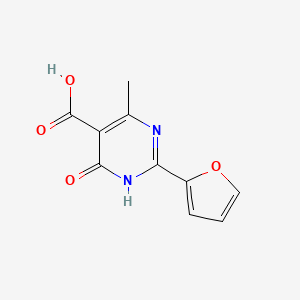
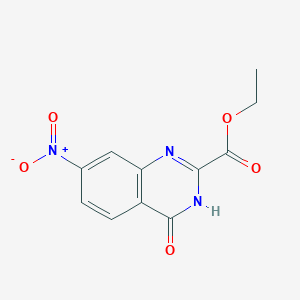
![N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B1486975.png)

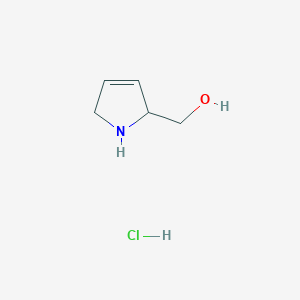
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B1486980.png)
![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1486981.png)
